
Ophiopogonin D
Overview
Description
Ophiopogonin D (OP-D) is a steroidal saponin derived from the tuberous roots of Ophiopogon japonicus (Thunb.) Ker-Gawl., a traditional Chinese herb known as "Maidong." It exhibits diverse pharmacological activities, including anti-inflammatory, cardioprotective, and microbiota-modulating properties . OP-D is chemically characterized by a spirostane skeleton with sugar moieties attached at specific positions, which contribute to its bioactivity . Its structural analogs, such as this compound' (OP-D'), liriopesides B, and homoisoflavonoids (e.g., methylophiopogonones A/B), share core structural features but differ in functional groups and pharmacological profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ophiopogonin D is typically extracted from the tubers of Ophiopogon japonicus using solvents such as ethanol or methanol under specific temperature and pressure conditions . The extraction process involves static extraction times and varying temperatures to optimize yield .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes using similar solvents and conditions as in laboratory settings. The process is scaled up to handle larger quantities of plant material, ensuring consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Ophiopogonin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include derivatives of this compound with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Ophiopogonin D has been extensively studied for its scientific research applications in various fields:
Chemistry: Used as a model compound for studying steroidal saponins and their chemical properties.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Explored for its potential therapeutic effects in treating conditions such as ulcerative colitis, atherosclerosis, and cancer
Mechanism of Action
Ophiopogonin D exerts its effects through various molecular targets and pathways. It modulates inflammatory markers and cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, to reduce inflammation . Additionally, it influences the PI3K/AKT and NF-kappa B signaling pathways, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Differences
- OP-D vs. OP-D' : Both are steroidal saponins, but OP-D' lacks a hydroxyl group at the C-22 position, which enhances its cytotoxicity .
- Homoisoflavonoids: Methylophiopogonones A/B are flavonoid derivatives with distinct anti-cancer activity but lower potency compared to OP-D' .
- Liriopesides B : Found exclusively in Liriope spicata substitutes, these saponins differ in sugar chain composition, reducing their anti-cancer efficacy compared to OP-D and OP-D' .
Pharmacological Activities
Table 1: Key Pharmacological Properties and IC50 Values
Key: +++ = Strong activity; ++ = Moderate; + = Weak; - = Not reported.
Anti-Cancer Activity
- OP-D' demonstrates the highest cytotoxicity (IC50 = 0.89 μM against A2780 ovarian cancer cells), attributed to its induction of apoptosis via RIPK1-related pathways and modulation of Bim protein expression .
- OP-D shows negligible cytotoxicity (IC50 >50 μM) but compensates with protective roles, such as mitigating OP-D'-induced myocardial damage by suppressing ferroptosis pathways .
Anti-Inflammatory and Gut-Microbiota Modulation
- OP-D significantly alleviates DSS-induced colitis by enhancing intestinal barrier integrity (↑ZO-1, MUC-2), reducing pro-inflammatory cytokines (↓TNF-α, IL-1β), and enriching beneficial gut bacteria (e.g., Akkermansia) .
- Homoisoflavonoids exhibit moderate anti-inflammatory effects, likely through NF-κB inhibition .
Cardioprotection
- OP-D attenuates doxorubicin-induced cardiotoxicity by reducing ROS and endoplasmic reticulum stress (↓CHOP, ↑Bcl-2) . It also inhibits angiotensin II-induced cardiac hypertrophy by suppressing autophagy (↓LC3B) .
Source-Dependent Variability
Geographical origin significantly impacts compound composition:
Biological Activity
Ophiopogonin D (OP-D) is a steroidal glycoside derived from Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and protective effects on various organ systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.
1. Anti-Cancer Effects
OP-D has demonstrated notable anti-cancer properties across various cell lines and animal models:
- Prostate Cancer : OP-D exhibited growth inhibitory effects on androgen-independent prostate cancer cells. The underlying mechanisms involve the modulation of signaling pathways that control cell proliferation and apoptosis .
- Colorectal Cancer : Studies indicate that OP-D induces apoptosis in colorectal cancer cells by activating caspases and downregulating cyclin B1, leading to cell cycle arrest at the G2/M phase .
- Thyroid Cancer : OP-D has been shown to inhibit tumor growth and metastasis in anaplastic thyroid cancer models, highlighting its potential as a therapeutic agent for aggressive cancers .
2. Renal Protection
Recent studies have highlighted the protective effects of OP-D against renal damage:
- In a streptozotocin (STZ)-induced diabetic nephropathy rat model, OP-D treatment reversed renal dysfunction by reducing oxidative stress and inflammation. Key biomarkers such as serum creatinine and blood urea nitrogen were significantly improved with OP-D administration .
3. Cardiovascular Benefits
OP-D has been reported to ameliorate cardiac injuries:
- Research indicates that OP-D protects cardiomyocytes from doxorubicin-induced damage by suppressing endoplasmic reticulum stress and mitochondrial dysfunction. This protective effect is attributed to its antioxidant properties, which mitigate reactive oxygen species (ROS) production .
4. Anti-Inflammatory Activity
OP-D exhibits significant anti-inflammatory effects:
- In models of atopic dermatitis and colitis, OP-D reduced inflammatory markers by inhibiting NF-κB signaling pathways, demonstrating its potential in treating inflammatory diseases .
The biological activities of OP-D are mediated through various molecular mechanisms:
- STAT3 Signaling : OP-D downregulates phospho-STAT3 expression, inhibiting its activation in non-small cell lung cancer (NSCLC) cells, which is crucial for tumor growth and survival .
- Oxidative Stress Regulation : OP-D enhances the antioxidant capacity of cells, reducing lipid peroxidation and protein carbonylation in oxidative stress models .
- Metabolic Regulation : In models of non-alcoholic fatty liver disease (NAFLD), OP-D regulates lipid metabolism and exhibits antioxidant and anti-inflammatory responses .
Case Studies
Several studies have investigated the effects of OP-D in clinical or preclinical settings:
Study | Model | Findings |
---|---|---|
Qiao et al., 2020 | STZ-induced diabetic nephropathy rats | OP-D improved renal function by reducing oxidative stress and inflammation. |
Yan et al., 2019 | Human laryngocarcinoma cells | Induced apoptosis through caspase activation and reduced cell growth. |
Meng et al., 2014 | Doxorubicin-induced cardiomyocyte injury | Suppressed ER stress and mitochondrial damage, enhancing cell survival. |
Wang et al., 2020 | PM2.5-induced lung inflammation | Ameliorated inflammation via AMPK/NF-κB signaling pathway inhibition. |
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKHGNFKBPFJCB-LYLKFOBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317339 | |
Record name | Ophiopogonin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945619-74-9, 65604-80-0 | |
Record name | Ophiopogonin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945619-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ophiopogonin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065604800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ophiopogonin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 945619-74-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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